

Spectroscopic Profile of 1H-Benzimidazole-2carbothioamide: A Technical Guide

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This technical guide provides a comprehensive overview of the spectroscopic data for **1H-Benzimidazole-2-carbothioamide**, a molecule of significant interest in medicinal chemistry and drug development. The information presented herein is intended for researchers, scientists, and professionals in the field, offering a compiled analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. While a complete, published dataset for the unsubstituted parent compound is not readily available, this guide furnishes expected values based on the extensive spectroscopic data of its close derivatives.

Spectroscopic Data Summary

The following tables summarize the anticipated quantitative spectroscopic data for **1H-Benzimidazole-2-carbothioamide**. These values are derived from the analysis of various substituted benzimidazole derivatives and serve as a reliable reference for the characterization of this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data (DMSO-d₆)



| Chemical Shift (δ) | Multiplicity | Number of Protons | Assignment |
|--------------------|--------------|-------------------|---------------------|
| ~12.5 - 13.0 | br s | 1H | Benzimidazole N-H |
| ~9.5 - 10.0 | br s | 1H | Thioamide N-H |
| ~8.0 - 8.5 | br s | 1H | Thioamide N-H |
| ~7.5 - 7.8 | m | 2H | Aromatic C4-H, C7-H |
| ~7.2 - 7.4 | m | 2H | Aromatic C5-H, C6-H |

Table 2: Predicted ¹³C NMR Spectroscopic Data (DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |
|------------------------|------------------------|
| ~180 | C=S (Thioamide) |
| ~150 | C2 (Benzimidazole) |
| ~140 | C7a (Benzimidazole) |
| ~135 | C3a (Benzimidazole) |
| ~122 | C5, C6 (Benzimidazole) |
| ~115 | C4, C7 (Benzimidazole) |

Table 3: Predicted IR Spectroscopic Data (KBr Pellet)



| Wavenumber (cm ⁻¹) | Intensity | Assignment |
|--------------------------------|---------------|--|
| ~3400 - 3200 | Strong, Broad | N-H Stretching (Benzimidazole & Thioamide) |
| ~3100 - 3000 | Medium | Aromatic C-H Stretching |
| ~1620 | Medium | C=N Stretching |
| ~1500 - 1400 | Strong | Aromatic C=C Stretching |
| ~1350 - 1300 | Medium | C-N Stretching |
| ~800 - 700 | Strong | Aromatic C-H Bending |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity | Assignment |
|------|--------------------|-------------------------------------|
| ~177 | High | [M] ⁺ (Molecular Ion) |
| ~160 | Medium | [M - NH ₃] ⁺ |
| ~144 | Medium | [M - SH]+ |
| ~118 | High | [Benzimidazole]+ |
| ~91 | Medium | [C7H5N]+ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments, adapted from established procedures for benzimidazole derivatives.[1][2][3][4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer. The sample is prepared by dissolving approximately 5-10 mg of **1H-Benzimidazole-2-carbothioamide** in 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard (0.00 ppm). For ¹³C NMR, a proton-decoupled spectrum is acquired.



Infrared (IR) Spectroscopy

The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. The spectrum is recorded in the range of 4000-400 cm⁻¹.

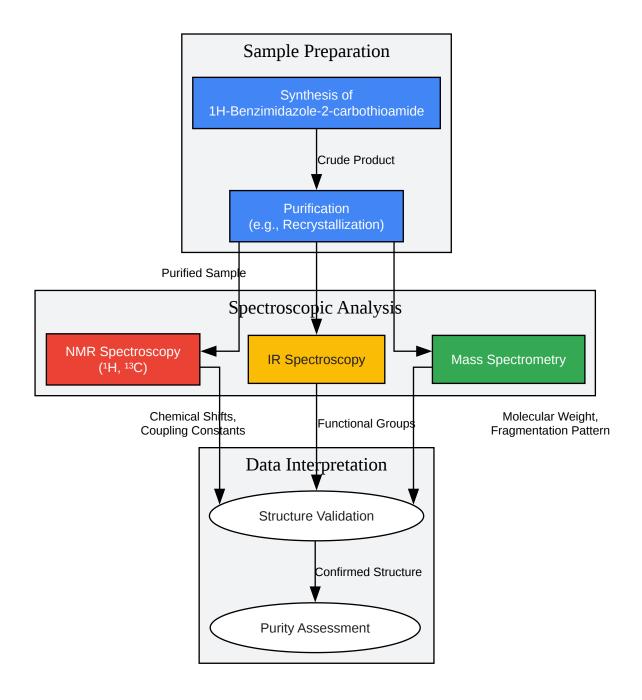
Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is performed on a mass spectrometer operating at an ionization energy of 70 eV.[6][7][8][9] The sample is introduced directly into the ion source. The mass-to-charge ratio (m/z) of the resulting fragments is recorded.

Visualization of Spectroscopic Analysis Workflow

The logical flow of spectroscopic analysis for the characterization of **1H-Benzimidazole-2-carbothioamide** is depicted in the following diagram.





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Workflow for Spectroscopic Characterization

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